molecular formula C20H28N4O2 B5551001 2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

Cat. No. B5551001
M. Wt: 356.5 g/mol
InChI Key: APDZLTMMBDGMAG-UHFFFAOYSA-N
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Description

"2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate" is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties can be analyzed through various scientific studies.

Synthesis Analysis

The synthesis of compounds similar to "2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate" often involves multicomponent reactions and specific conditions to ensure the desired structural configuration and purity. For instance, the synthesis of related imidazo[1,2-a]pyridine derivatives has been achieved through reactions involving specific reactants and conditions, producing products with high yields and purity (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often displays unique features like crystallographic arrangements and specific conformations. For example, studies have reported on the crystal and molecular structures of related compounds, highlighting their crystalline state and conformational aspects (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine derivatives, such as those mentioned by Lv et al. (2017), highlights the potential of these compounds in developing antimycobacterial agents. Their study identified specific scaffolds with considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting the possibility of similar compounds, like the one , having utility in tuberculosis treatment strategies (Lv et al., 2017).

Luminescence Sensing

Shi et al. (2015) demonstrated the application of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks in luminescence sensing. These frameworks show selective sensitivity to benzaldehyde derivatives, indicating that related compounds could be explored for their potential in chemical sensing and detection applications (Shi et al., 2015).

Synthetic Chemistry

The work by Shijian et al. (2016) on the iron(III)-catalyzed C3-formylation of imidazo[1,2-a]pyridine using DMSO as a carbon source opens new avenues for synthetic strategies. This research underscores the versatility of imidazole derivatives in organic synthesis, potentially including the synthesis of the compound (Shijian et al., 2016).

Data Security Protection

A study by Song et al. (2016) on Ir(III) complexes with imidazole derivatives demonstrated applications in data security through smart luminescent materials. These materials exhibited unique photophysical properties, including fluorescence-phosphorescence dual-emission, which could be harnessed in advanced data encryption and security technologies (Song et al., 2016).

Anticancer Activity

The research by Kumar et al. (2013) into 2-oxo-2H-chromenylpyrazolecarboxylates, a class of compounds with potential structural similarities to the chemical , revealed promising anticancer activity. This suggests the exploration of related compounds for their therapeutic efficacy against various cancer cell lines (Kumar et al., 2013).

properties

IUPAC Name

2,2-dimethylpropyl 4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)15-26-19(25)23-10-6-17(7-11-23)18-22-9-12-24(18)14-16-5-4-8-21-13-16/h4-5,8-9,12-13,17H,6-7,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZLTMMBDGMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)N1CCC(CC1)C2=NC=CN2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate

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